2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Physicochemical Property Profiling Lead Optimization ADME Prediction

2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-11-5) is a low-molecular-weight (151.17 g/mol) nitrogen-containing fused heterocycle, classified as a 7-deazapurine analog. The compound features a 2-methyl substituent on a partially saturated (6,7-dihydro) pyrrolo[2,3-d]pyrimidin-4-one core, distinguishing it from fully aromatic or des-methyl congeners.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B11924173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCN2)C(=O)N1
InChIInChI=1S/C7H9N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H2,1H3,(H2,8,9,10,11)
InChIKeyNRDKIAXPGDCZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-11-5): Core Scaffold Identification & Procurement Baseline


2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-11-5) is a low-molecular-weight (151.17 g/mol) nitrogen-containing fused heterocycle, classified as a 7-deazapurine analog [1]. The compound features a 2-methyl substituent on a partially saturated (6,7-dihydro) pyrrolo[2,3-d]pyrimidin-4-one core, distinguishing it from fully aromatic or des-methyl congeners. It is primarily utilized as a versatile synthetic intermediate or core scaffold in medicinal chemistry campaigns targeting kinases, deubiquitinating enzymes, and dihydrofolate reductase [2]. The scaffold is available from multiple vendors at purities typically exceeding 95% (HPLC), making it accessible for hit-to-lead and lead optimization programs [1].

Why 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Indiscriminate substitution of this scaffold with close analogs (e.g., the des-methyl or fully aromatic versions) introduces critical changes in molecular recognition and synthetic tractability. The 2-methyl group is not a passive spectator; it directly influences the electron density of the pyrimidinone ring, altering hydrogen-bonding patterns with biological targets and shifting the preferred tautomeric state [1]. Computed physicochemical properties, such as a LogP of -0.5 versus a predicted LogP of -0.9 for the des-methyl analog, demonstrate a tangible impact on hydrophobicity that can affect passive permeability and off-target binding [2]. Furthermore, the saturated 6,7-dihydro moiety provides a distinct ring conformation (pucker) compared to planar aromatic analogs, which has been shown in kinase inhibitor programs to dramatically alter selectivity profiles across the kinome [3]. Simply put, changing the substitution or saturation state of the core can redirect the entire pharmacophore, rendering a hard-won structure-activity relationship void [3].

Quantitative Differentiation Guide for 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one vs. Closest Analogs


Hydrophobicity Modulation: LogP Shift Relative to Des-methyl Analog

Introducing a methyl group at the 2-position increases the computed partition coefficient (XLogP3-AA) by approximately 0.4 log units compared to the unsubstituted parent scaffold, 6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one [1]. This shift from a more hydrophilic baseline (-0.9 predicted for the des-methyl analog) to a moderately less hydrophilic state (-0.5 for the target compound) is significant in lead optimization, where a LogP increase of just 0.5 units can correlate with a measurable change in membrane permeability [2]. This quantitative difference provides a predictable vector for tuning the scaffold's physicochemical profile without introducing larger, more disruptive hydrophobic motifs.

Physicochemical Property Profiling Lead Optimization ADME Prediction

Molecular Weight and Heavy Atom Count Impact on Ligand Efficiency Metrics

The target compound possesses a molecular weight of 151.17 g/mol and 11 heavy atoms, compared to 137.14 g/mol and 10 heavy atoms for the des-methyl analog [1]. While this difference may appear small, it is critical in fragment-based drug discovery where ligand efficiency (LE) metrics are highly sensitive to small changes in heavy atom count. The addition of a single methyl group (ΔMW = +14.03 g/mol) provides additional lipophilic surface area for target engagement while maintaining the scaffold's fragment-like character (MW < 200) [2]. This offers a direct advantage over the parent scaffold for initial affinity screening, where the extra methyl may form van der Waals contacts in a hydrophobic pocket, potentially improving the hit rate without sacrificing the efficiency of the starting fragment.

Fragment-Based Drug Discovery Ligand Efficiency Core Scaffold Selection

Synthetic Utility: 2-Methyl Group as a Non-Interfering Blocking Point for Derivatization

The 2-methyl substituent serves as a passive blocking group that prevents unwanted N-alkylation or oxidation at the 2-position during typical chemical transformations (e.g., alkylation, acylation, or halogenation) of the 3-NH or 5-CH2 centers [1]. In contrast, the des-methyl analog (CAS 16372-07-9) possesses an unsubstituted C-2 position that is prone to competing side reactions, reducing yields and complicating purification [1]. This is supported by general synthetic protocol guidelines for pyrrolopyrimidine derivatization [2]. While a direct quantitative yield comparison is not available, the presence of the 2-methyl group enables access to specific substitution patterns, such as selective 5-aryl or 6-amido derivatives, which are key intermediates in the synthesis of DHFR inhibitors and kinase inhibitors [2].

Synthetic Methodology Scaffold Derivatization Medicinal Chemistry

Core Saturation: 6,7-Dihydro vs. Fully Aromatic Tautomer Conformational Preference

The 6,7-dihydro saturation in the target compound introduces an sp3 carbon at the 6-position, resulting in a non-planar, puckered pyrrole ring conformation [1]. This is in stark contrast to the planar structure of its fully aromatic tautomer, 2-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 89792-11-0) [2]. In a kinase inhibitor context, this subtle geometric difference has been shown to alter the vector of the 5-substituent by approximately 0.3–0.5 Å, which can be the difference between binding to a hinge region or failing to occupy a critical hydrophobic back-pocket [3]. While this specific scaffold has not been the subject of a published kinome-wide selectivity panel, this is a well-established structure-activity relationship from closely related pyrrolopyrimidine kinase inhibitor programs [3].

Conformational Analysis Kinase Selectivity Scaffold Design

Validated Procurement Scenarios for 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one


Hit-to-Lead Optimization of Deubiquitinase (USP7) Inhibitors

Building upon recent successes in developing pyrrolo[2,3-d]pyrimidin-4-one-based USP7 inhibitors, this scaffold serves as a superior starting point for SAR exploration. The 2-methyl group provides a built-in lipophilic handle (Δ LogP +0.4 over the des-methyl core) [1], which can be used to probe adjacent hydrophobic patches identified in USP7 co-crystal structures, while the saturated core ensures a non-planar conformation necessary for avoiding flat, promiscuous binding modes [2].

Fragment-Based Discovery of Kinase Hinge-Binders with Enhanced Selectivity

Utilize this scaffold as a fragment-sized hinge-binding motif. Its low molecular weight (151.17 g/mol) and high ligand efficiency potential make it ideal for fragment screens. The 2-methyl group offers an immediate growth vector for extending into selectivity pockets, while the puckered 6,7-dihydro ring presents a unique 3D shape that can enhance selectivity over the kinome compared to flat aromatic fragments [3].

Synthesis of 6-Substituted Nonclassical Antifolate Intermediates

Employ this scaffold as a protected intermediate for the construction of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates. The 2-methyl group serves as a crucial blocking element, protecting the 2-position from unwanted side reactions during the installation of the 6-amido or reversed amide side chains. This ensures a more efficient synthetic route with fewer purification steps compared to routes starting from the unprotected 2-H congener [4].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

For programs targeting CNS indications, the scaffold's low molecular weight and a computed LogP of -0.5 place it within favorable property space for blood-brain barrier penetration. Procurement of this specific scaffold allows CNS medicinal chemists to build upon a core that is already within the optimal CNS MPO range, rather than starting from a more hydrophilic (LogP -0.9) or more lipophilic core that would require more substantial property optimization [5].

Quote Request

Request a Quote for 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.